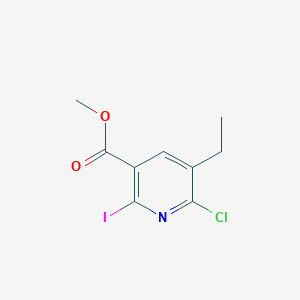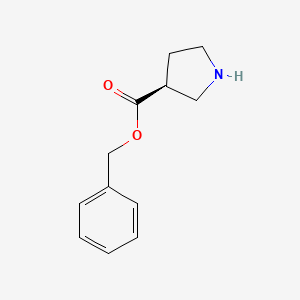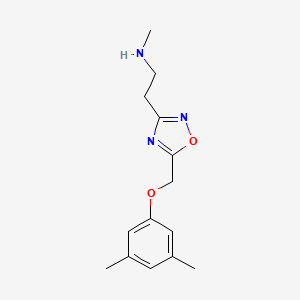
H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as threonine, tyrosine, glutamic acid, isoleucine, alanine, proline, valine, phenylalanine, leucine, and others. Peptides like this one are often studied for their potential therapeutic applications and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR).
Major Products Formed
Oxidation: Formation of sulfoxides and disulfides.
Reduction: Formation of free thiols.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH have numerous scientific research applications:
Chemistry: Used as building blocks for the synthesis of larger proteins and for studying protein-protein interactions.
Biology: Employed in the study of cellular signaling pathways and receptor-ligand interactions.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and as components in cosmetic formulations.
作用機序
The mechanism of action of peptides like H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Acting as substrates or inhibitors of specific enzymes.
Ion Channels: Modulating the activity of ion channels to influence cellular processes.
The pathways involved can include signal transduction pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others, depending on the peptide’s specific interactions.
類似化合物との比較
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2
Uniqueness
The uniqueness of H-Thr-Tyr-Glu-Ile-Ala-Pro-Val-Phe-Val-Leu-Leu-Glu-Tyr-Val-Thr-OH lies in its specific sequence and the resulting biological activity. Each peptide sequence can confer distinct properties, such as binding affinity to receptors, stability, and therapeutic potential. The presence of specific amino acids like tyrosine and glutamic acid can influence the peptide’s overall charge, hydrophobicity, and interaction with biological targets.
特性
分子式 |
C86H129N15O24 |
|---|---|
分子量 |
1757.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H129N15O24/c1-16-47(12)70(99-73(111)57(33-35-65(108)109)90-76(114)60(93-80(118)66(87)49(14)102)40-52-24-28-54(104)29-25-52)84(122)88-48(13)85(123)101-36-20-23-63(101)79(117)98-68(45(8)9)82(120)95-62(39-51-21-18-17-19-22-51)78(116)96-67(44(6)7)81(119)94-59(38-43(4)5)75(113)91-58(37-42(2)3)74(112)89-56(32-34-64(106)107)72(110)92-61(41-53-26-30-55(105)31-27-53)77(115)97-69(46(10)11)83(121)100-71(50(15)103)86(124)125/h17-19,21-22,24-31,42-50,56-63,66-71,102-105H,16,20,23,32-41,87H2,1-15H3,(H,88,122)(H,89,112)(H,90,114)(H,91,113)(H,92,110)(H,93,118)(H,94,119)(H,95,120)(H,96,116)(H,97,115)(H,98,117)(H,99,111)(H,100,121)(H,106,107)(H,108,109)(H,124,125)/t47-,48-,49+,50+,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChIキー |
OFOCKFGJFKKSKN-UOSQTKIHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


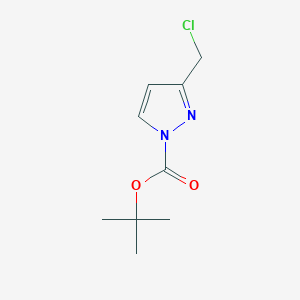
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
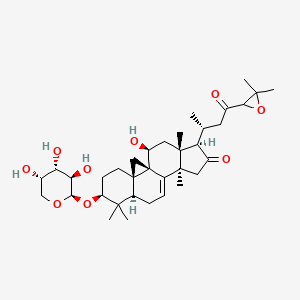
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
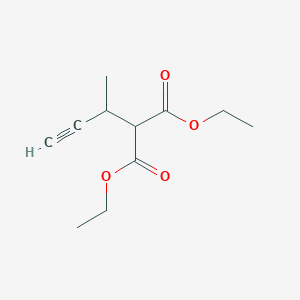
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
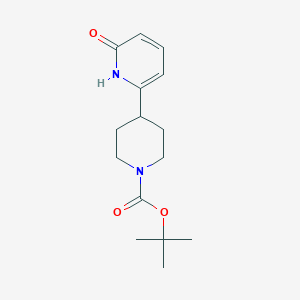
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)
![8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
